
YK-4-279: A Targeted Inhibitor of ETS Family
Transcription Factors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR-3-65

Cat. No.: B12369686 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction
YK-4-279 is a small molecule inhibitor that has emerged as a promising therapeutic agent

targeting cancers driven by the E-twenty-six (ETS) family of transcription factors.[1][2][3] This

guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and

experimental methodologies related to YK-4-279, with a focus on its effects on oncogenic ETS

fusion proteins such as EWS-FLI1 in Ewing's sarcoma and ERG/ETV1 in prostate cancer.[2][3]

Core Mechanism of Action: Disrupting Protein-
Protein Interactions
YK-4-279 exerts its anti-cancer effects by disrupting the critical interaction between ETS family

transcription factors and RNA Helicase A (RHA), a key co-activator required for their oncogenic

activity.[1][4][5] Unlike traditional enzyme inhibitors, YK-4-279 binds directly to the EWS-FLI1

protein, preventing its association with RHA and subsequently inhibiting its transcriptional

program, leading to growth arrest and apoptosis in cancer cells.[1][6] This targeted disruption of

a protein-protein interaction provides a basis for its specificity towards cancer cells harboring

these oncogenic drivers.[1]

The (S)-enantiomer of YK-4-279 is the biologically active form, demonstrating significantly

greater potency in disrupting the EWS-FLI1/RHA interaction and inhibiting cancer cell growth
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compared to the (R)-enantiomer or the racemic mixture.[4][5]

Quantitative Data: In Vitro Efficacy of YK-4-279
The following tables summarize the in vitro activity of YK-4-279 and its derivatives across

various cancer cell lines.

Table 1: Cytotoxicity of YK-4-279 in Cancer Cell Lines
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Cell Line
Cancer
Type

ETS
Fusion/Stat
us

Compound
IC50 / GI50
(µM)

Citation(s)

TC71
Ewing's

Sarcoma
EWS-FLI1 YK-4-279 0.92 [6]

TC32
Ewing's

Sarcoma
EWS-FLI1 YK-4-279 0.94 [6]

A4573
Ewing's

Sarcoma
EWS-FLI1 (S)-YK-4-279 ~1.0 [4]

SK-N-AS
Neuroblasto

ma

MYCN non-

amplified
YK-4-279 ~1.5 [7]

SH-SY5Y
Neuroblasto

ma

MYCN non-

amplified
YK-4-279 ~1.0 [7]

NB-19
Neuroblasto

ma

MYCN

amplified
YK-4-279 2.796 [7]

IMR-32
Neuroblasto

ma

MYCN

amplified
YK-4-279 0.218 [7]

NGP
Neuroblasto

ma

MYCN

amplified
YK-4-279 ~0.5 [7]

LA-N-6
Neuroblasto

ma

Chemo-

resistant
YK-4-279 0.653 [7][8]

LNCaP
Prostate

Cancer
ETV1 fusion YK-4-279

>1.0 (non-

toxic)
[3]

VCaP
Prostate

Cancer
ERG fusion YK-4-279

>10 (non-

toxic)
[3]

DLBCL cell

lines
Lymphoma - YK-4-279

0.368

(Median)
[1]

Table 2: Transcriptional Inhibition by YK-4-279 Enantiomers
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Compound Target Assay IC50 (µM) Citation(s)

Racemic YK-4-

279
EWS-FLI1

Luciferase

Reporter Assay
0.96 [4]

(S)-YK-4-279 EWS-FLI1
Luciferase

Reporter Assay
0.75 [4]

(R)-YK-4-279 EWS-FLI1
Luciferase

Reporter Assay

No significant

reduction
[4]

Signaling Pathways and Experimental Workflows
Mechanism of Action of YK-4-279
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Caption: YK-4-279 directly binds to EWS-FLI1, preventing its interaction with RHA and

inhibiting oncogenic transcription.

Experimental Workflow: Co-Immunoprecipitation
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Caption: Workflow for demonstrating YK-4-279's disruption of the EWS-FLI1/RHA interaction

via co-immunoprecipitation.

Detailed Experimental Protocols
Co-Immunoprecipitation to Detect EWS-FLI1 and RHA
Interaction
This protocol is designed to assess the ability of YK-4-279 to disrupt the interaction between

EWS-FLI1 and RHA in Ewing's sarcoma cells.[4][9]

1. Cell Culture and Treatment:

Culture Ewing's sarcoma cell lines (e.g., TC32, A4573) in appropriate media.

Treat cells with the desired concentration of YK-4-279 (e.g., 1-10 µM) or a vehicle control

(DMSO) for a specified duration (e.g., 14-15 hours).[5][9]

2. Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase

inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

3. Immunoprecipitation:

Pre-clear the cell lysate by incubating with protein A/G-agarose beads.

Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 overnight at 4°C with

gentle rotation.

Add protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours to

capture the antibody-protein complexes.

4. Washing and Elution:
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Pellet the beads by centrifugation and wash them several times with lysis buffer to remove

non-specifically bound proteins.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then probe with primary antibodies against RHA and EWS-FLI1.

Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A

reduced RHA signal in the YK-4-279-treated sample indicates disruption of the protein-

protein interaction.

Luciferase Reporter Assay for Transcriptional Activity
This assay quantifies the ability of YK-4-279 to inhibit the transcriptional activity of ETS

transcription factors.[3][4]

1. Cell Culture and Transfection:

Seed cells (e.g., COS7) in multi-well plates.[4]

Co-transfect the cells with an expression vector for the ETS transcription factor of interest

(e.g., EWS-FLI1, ERG, or ETV1) and a reporter plasmid containing a promoter with ETS

binding sites driving the expression of a luciferase gene (e.g., NR0B1-luciferase).[3][4] A

control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Compound Treatment:

After transfection, treat the cells with various concentrations of YK-4-279 or a vehicle control.

3. Luciferase Activity Measurement:

After the treatment period, lyse the cells and measure the firefly and Renilla luciferase

activities using a dual-luciferase reporter assay system according to the manufacturer's

instructions.
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4. Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number.

Calculate the percentage of inhibition of transcriptional activity for each concentration of YK-

4-279 relative to the vehicle control.

Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of YK-4-279 on

cancer cells.[7][8]

1. Cell Viability (WST-1 or CCK-8 Assay):

Seed cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of YK-4-279 for a specified period (e.g., 48-72

hours).[7]

Add a WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's

protocol.

Measure the absorbance at the appropriate wavelength using a microplate reader. The

absorbance is proportional to the number of viable cells.

2. Apoptosis (Annexin V/Propidium Iodide Staining):

Treat cells with YK-4-279 as described above.

Harvest the cells and wash them with PBS.

Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V

and propidium iodide (PI) according to the manufacturer's protocol.

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive

and PI negative, while late apoptotic/necrotic cells will be positive for both.
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3. Apoptosis (PARP and Caspase 3 Cleavage):

Treat cells with YK-4-279.[7][8]

Lyse the cells and perform Western blot analysis as described previously.

Probe the membrane with antibodies that detect cleaved PARP and cleaved Caspase 3,

which are hallmarks of apoptosis.[7][8]

In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of YK-4-279 in a living organism.[2][7]

1. Animal Model:

Use immunocompromised mice (e.g., NOD-SCID or nude mice).

Subcutaneously or orthotopically inject cancer cells (e.g., Ewing's sarcoma or neuroblastoma

cell lines) to establish tumors.[7]

2. Drug Administration:

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer YK-4-279 or a vehicle control via a suitable route (e.g., intraperitoneal injection or

oral gavage) at a predetermined dose and schedule (e.g., 50-150 mg/kg daily or twice daily).

[1][2][7]

3. Tumor Growth Measurement:

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

4. Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor weight can be measured, and tumor tissue can be used for further analysis, such as

immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[1]
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Acquired Resistance to YK-4-279
Studies have shown that prolonged exposure to YK-4-279 can lead to the development of

resistance in Ewing's sarcoma cells.[9][10] Resistant cells may exhibit continued binding of

RHA to FLI1 despite treatment.[9] This resistance can be associated with the upregulation of

signaling pathways involving c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[9] Interestingly,

YK-4-279 resistant cells may show cross-resistance to other targeted agents but can remain

sensitive to standard chemotherapeutic drugs, suggesting potential for combination therapies.

[9][10]

Conclusion
YK-4-279 represents a novel class of anti-cancer agents that specifically target the protein-

protein interactions of oncogenic ETS family transcription factors. Its well-defined mechanism

of action and preclinical efficacy in various cancer models underscore its therapeutic potential.

The detailed experimental protocols provided in this guide offer a framework for researchers to

further investigate the biological effects of YK-4-279 and explore its clinical applications in

cancers driven by aberrant ETS transcription factor activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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